molecular formula C10H10N2O4 B1423725 1-(2-Nitrophenyl)azetidine-3-carboxylic acid CAS No. 887595-94-0

1-(2-Nitrophenyl)azetidine-3-carboxylic acid

Cat. No. B1423725
M. Wt: 222.2 g/mol
InChI Key: IVELCXUDFCVTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)azetidine-3-carboxylic acid is a chemical compound that has been used in various scientific research studies. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Ion Transport and Protein Synthesis

1-(2-Nitrophenyl)azetidine-3-carboxylic acid, as an analog of proline, has been studied for its impact on ion transport and protein synthesis. Research demonstrates that such compounds can inhibit the release of ions to the xylem of barley roots, affecting the protein assembly process and enzyme effectiveness (Pitman et al., 1977).

Uptake and Incorporation in Organisms

This compound's analog, azetidine‐2‐carboxylic acid, has been used to study proline metabolism and protein conformation, with its uptake and incorporation observed in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992).

Derivatives and Structural Analysis

Studies have isolated derivatives of azetidine-2-carboxylic acid from seeds of Fagus silvatica L. and analyzed their structures using spectroscopy and synthesis methods, revealing insights into the biochemical precursor roles of such compounds (Kristensen & Larsen, 1974).

Food Chain Impact

Research has reported the presence of azetidine-2-carboxylic acid in sugar beets and table beets, with implications for human consumption and potential health impacts due to its misincorporation into proteins in place of proline (Rubenstein et al., 2009).

Synthesis and Molecular Structure

The synthesis of chiral bicyclic azetidine derivatives, including (2S)-N-Benzoyl-2-azetidinecarboxylic acid, has been investigated. These studies have focused on their molecular structure and potential applications in medicinal chemistry (Barrett et al., 2002).

Pro-Inflammatory and Pro-Apoptotic Effects

L-Azetidine-2-carboxylic acid (AZE) has been identified as a toxic non-protein coding amino acid in sugar and table beets. Studies have investigated its effects on pro-inflammatory and pro-apoptotic responses in microglial cells, indicating potential health risks associated with AZE consumption (Piper et al., 2022).

properties

IUPAC Name

1-(2-nitrophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10(14)7-5-11(6-7)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVELCXUDFCVTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695047
Record name 1-(2-Nitrophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)azetidine-3-carboxylic acid

CAS RN

887595-94-0
Record name 1-(2-Nitrophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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